2-Bromo-5-fluoro-4-nitrobenzoic acid
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Overview
Description
2-Bromo-5-fluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3BrFNO4 and a molecular weight of 264.01 . It is a solid substance that is stored in a dry room at normal temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C7H3BrFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is normal and it should be sealed in a dry room .Scientific Research Applications
Building Block for Heterocyclic Synthesis
2-Bromo-5-fluoro-4-nitrobenzoic acid serves as a multireactive building block for heterocyclic oriented synthesis (HOS). This compound can lead to the preparation of various condensed nitrogenous cycles, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through polymer-supported synthesis. Such heterocycles are significant in drug discovery due to their diverse biological activities (Soňa Křupková et al., 2013).
Crystallographic Studies and Molecular Electrostatic Potential
Research on ortho-, meta-, and para-substituted benzoic acid derivatives, including compounds similar to this compound, has determined their crystal structures using X-ray powder diffraction. These studies offer insights into the intermolecular interactions, hydrogen and halogen bonding, and their assembly into supramolecular frameworks. The electronic structure analysis of these compounds contributes to understanding their physicochemical properties and potential applications in material science (S. Pramanik et al., 2019).
Solid-Phase Synthesis Applications
The versatility of this compound extends to solid-phase synthesis, where it is used as an intermediate for creating complex organic molecules. This methodology facilitates the efficient synthesis of compounds with potential pharmacological activities. For instance, the solid-phase route has been employed to synthesize substituted 1-phenyl-2-aminomethyl-benzimidazoles and 1-phenyl-2-thiomethyl-benzimidazoles, showcasing the compound's role in generating pharmacologically relevant structures (D. Tumelty et al., 1998).
Anticonvulsant Activity Studies
In the realm of medicinal chemistry, derivatives of this compound and related compounds have been evaluated for their anticonvulsant activities. The synthesis and structural determination of metal complexes with 3-nitro-4-hydroxybenzoic acid, a structurally related compound, have led to insights into their potential anticonvulsant properties. Such studies underscore the importance of these compounds in developing new therapeutic agents (J. D'angelo et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules.
Mode of Action
For instance, in Suzuki-Miyaura coupling reactions, the compound could potentially act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .
Result of Action
The molecular and cellular effects of 2-Bromo-5-fluoro-4-nitrobenzoic acid are largely dependent on the specific context of its use. In organic synthesis, the compound can contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its use in Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature . Furthermore, the compound should be stored in a dry room at normal temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, like 2-Bromo-5-fluoro-4-nitrobenzoic acid, are an important class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could potentially influence its interactions with biomolecules.
Molecular Mechanism
It is known that nitro compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its interactions with biomolecules and its overall mechanism of action.
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a sealed container at room temperature .
Properties
IUPAC Name |
2-bromo-5-fluoro-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWXPVUSPPRQLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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